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Compound of Interest

Compound Name: (+)-alpha-Funebrene

Cat. No.: B1599330 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for confirming the structure of synthetically

produced (+)-α-Funebrene against its natural counterpart. Due to the current unavailability of

detailed published data on the total synthesis and complete spectroscopic analysis of (+)-α-

Funebrene, this document outlines the established structure of the natural compound and

presents a standardized workflow for structural verification. This framework is intended to guide

researchers in their own comparative analyses.

Established Structure of Natural (+)-α-Funebrene
Natural (+)-α-Funebrene is a sesquiterpene with a well-defined chemical structure. Its identity is

established through various analytical techniques and is cataloged in several chemical

databases.

Table 1: Chemical Identifiers of Natural (+)-α-Funebrene
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Identifier Value Source

Molecular Formula C₁₅H₂₄

IUPAC Name

(1R,2R,5S,7R)-2,6,6,8-

tetramethyltricyclo[5.3.1.0¹,⁵]un

dec-8-ene

CAS Number 50894-66-1

InChI Key
IRAQOCYXUMOFCW-

GUIRCDHDSA-N

Molecular Weight 204.35 g/mol

Workflow for Structural Confirmation
The definitive confirmation of the structure of synthetic (+)-α-Funebrene requires a direct

comparison of its physicochemical and spectroscopic properties with those of the authenticated

natural compound. The following workflow outlines the necessary experimental steps.

Caption: Workflow for the structural confirmation of synthetic (+)-α-Funebrene.

Experimental Protocols
Detailed experimental protocols are essential for reproducible and reliable structural

confirmation. The following outlines the key methodologies that should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): To determine the number and environment of hydrogen atoms. Key

parameters to compare include chemical shifts (δ), coupling constants (J), and signal

multiplicities.

¹³C NMR (Carbon-13 NMR): To identify the number and type of carbon atoms in the

molecule.

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and

carbons, confirming the carbon skeleton and the relative stereochemistry.
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Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS): To determine the fragmentation pattern,

which serves as a molecular fingerprint.

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition by

providing a highly accurate mass measurement.

Chiral Analysis
Optical Rotation: To measure the specific rotation [α]D and confirm the enantiomeric form of

the synthetic compound as (+)-α-Funebrene.

Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To

determine the enantiomeric excess (ee) of the synthetic sample.

Data Presentation for Comparison
Once the analytical data for both natural and synthetic samples are acquired, they should be

summarized in clear, comparative tables.

Table 2: Hypothetical Comparative Spectroscopic Data

Technique Parameter
Natural (+)-α-
Funebrene

Synthetic (+)-α-
Funebrene

¹H NMR
Chemical Shifts (δ,

ppm)
Reported values Experimental values

Coupling Constants

(J, Hz)
Reported values Experimental values

¹³C NMR
Chemical Shifts (δ,

ppm)
Reported values Experimental values

HRMS [M]+ calculated Calculated value Calculated value

[M]+ found Reported value Experimental value

Optical Rotation [α]D Reported value Experimental value
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Conclusion
The structural identity of synthetic (+)-α-Funebrene is confirmed if all spectroscopic and

physical data, particularly the NMR spectra, mass spectrometric fragmentation, and optical

rotation, are identical to those of the natural compound. Any discrepancies would indicate

either a different stereoisomer or a misidentification of the structure. Researchers undertaking

the synthesis of (+)-α-Funebrene should perform these comparative analyses to unequivocally

validate their synthetic product.

To cite this document: BenchChem. [Structural Confirmation of Synthetic vs. Natural (+)-α-
Funebrene: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1599330#confirming-the-structure-of-synthetic-vs-
natural-alpha-funebrene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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